N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide - 2034266-16-3

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Catalog Number: EVT-2917169
CAS Number: 2034266-16-3
Molecular Formula: C20H23NO5S
Molecular Weight: 389.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide

This compound is a benzopyran-based potential potassium-channel opener with cardiovascular therapeutic activities. It shares a similar benzopyran core with N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide. Notably, both compounds feature a hydroxyl group at position 3 of the benzopyran ring, although their substitutions at other positions differ.

(2S,3R,4S)-N′-Benzyl-N′′-Cyano-N-(3,4-Dihydro-2-Dimethoxymethyl-3-Hydroxy-2-Methyl-6-Nitro-2H-Benzopyran-4-yl)-Guanidine (KR-31372)

KR-31372 exhibits potent cardioprotective effects against ischemic/reperfusion injury in both isolated rat hearts and anesthetized rats and dogs. This activity is attributed to its activation of mitochondrial KATP channels. Structurally, KR-31372 shares a similar substituted benzopyran core with N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, specifically featuring a hydroxyl group at position 3 and a substituted amine at position 4 of the benzopyran ring.

(2S,3S,4R)-N''-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378) and its acetylated metabolite (KR-31612)

KR-31378, a novel benzopyran analog, demonstrates antiapoptotic action in human umbilical vein endothelial cells. Its acetylated metabolite, KR-31612, exhibits similar but less potent activity. Both compounds protect cells from lipopolysaccharide-induced apoptosis through various mechanisms, including scavenging intracellular reactive oxygen species, reducing tumor necrosis factor-alpha production, upregulating Bcl-2 protein expression, and downregulating Bax protein and cytochrome c release. These compounds are structurally related to N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide by sharing the benzopyran core structure and a hydroxyl group at position 3 of the benzopyran ring.

3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1)

ISQ-1, an isoquinolinone derivative, functions as an IKur blocker, targeting the Kv1.5 channel which is involved in atrial fibrillation. While ISQ-1 does not share the same benzopyran core as N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, it is mentioned alongside another IKur blocker, (+)-N-[1′-(6-cyano-1,2,3,4-tetrahydro-2(R)-naphthalenyl)-3,4-dihydro-4(R)-hydroxyspiro(2H-1-benzopyran-2,4′-piperidin)-6-yl]methanesulfonamide] monohydrochloride (MK-499), which is a benzopyran derivative. The study discusses both compounds within the context of atrial fibrillation treatment, indicating their relevance as potential therapeutic agents for this condition.

3-(2-chloro-3-((4-(2-ethylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethoxy)-N-cyclopentyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b]{1,4}oxazin-8-yl)ethylamino)ethyl)propanamide and N-butyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][l,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanamide

These two compounds are dual-acting muscarinic antagonists/beta 2 agonists (MABAs) designed for the treatment of asthma and COPD. They both contain a benzoxazine moiety, which is a related heterocyclic system to the chroman moiety found in N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide. Both chroman and benzoxazine are six-membered rings with an oxygen atom and share similar structural features.

3-[7-(2-n-propyl-3-hydroxy-4-acetyl-phenoxy)-propoxy-2-methyl-3,4-dihydro-4-8-n-propyl-2H-1-benzopyran-2-yl]-propionic acid (SC-39070) and 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxy-propoxy]-4-methyl- 2-oxo-2H-1-benzopyran-3-acetic acid (FPL-60319)

Both SC-39070 and FPL-60319 are antagonists of leukotriene D4 (LTD4), exhibiting efficacy in reducing corneal inflammation in rabbit models of immunogenic keratitis. These compounds, being benzopyran derivatives, share a direct structural connection with N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide. While substitutions at different positions on the benzopyran ring exist, their core structure remains a defining characteristic of their chemical class.

(3S-trans)-N-(4-chlorophenyl)-N'-cyano-N''-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl) (BMS-180448)

BMS-180448, a cardioselective ATP-sensitive potassium channel opener, displays significant vasorelaxant activity in rat aorta. This activity is mediated through multiple mechanisms, including the blockade of extracellular Ca2+ influx through voltage-dependent channels and the activation of the adenylate cyclase and nitric oxide pathway. BMS-180448 is structurally related to N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide by sharing the benzopyran core structure and a hydroxyl group at the 3-position.

Properties

CAS Number

2034266-16-3

Product Name

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide

Molecular Formula

C20H23NO5S

Molecular Weight

389.47

InChI

InChI=1S/C20H23NO5S/c1-27(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23)12-13-26-18-5-3-2-4-17(18)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22)

InChI Key

OPCFRRASUAPUKY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOC3=CC=CC=C32)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.